molecular formula C19H22N2O3S B2398122 3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 955254-23-6

3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2398122
CAS No.: 955254-23-6
M. Wt: 358.46
InChI Key: RENBZVUSXQJMJB-UHFFFAOYSA-N
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Description

The 3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry research, designed around two key pharmacophoric elements: a 5-oxopyrrolidine scaffold and a benzenesulfonamide group. The 5-oxopyrrolidine (or 2-pyrrolidinone) core is recognized as a privileged structure in drug discovery, present in a wide variety of natural and synthetic compounds with diverse pharmacological properties . This scaffold is valued for its versatility and is frequently investigated for its potential anti-inflammatory, antimicrobial, and anticancer activities . Concurrently, the benzenesulfonamide moiety is a well-established zinc-binding group known to inhibit carbonic anhydrase (CA) enzymes . The selective inhibition of the tumor-associated isozyme Carbonic Anhydrase IX (CA IX), which is overexpressed in hypoxic solid tumors like triple-negative breast cancer, is a validated strategy for developing novel anticancer agents . Research on structurally related pyrrolidinone-sulfonamide hybrids has demonstrated potent cytotoxic effects, with some derivatives significantly reducing cancer cell viability and colony formation in aggressive cell lines such as MDA-MB-231 and Panc-1 . This makes 3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide a compelling candidate for researchers exploring new small molecule inhibitors in oncology, particularly for investigating structure-activity relationships and mechanisms of action in two-dimensional and three-dimensional cell culture models.

Properties

IUPAC Name

3,4-dimethyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-8-9-18(10-15(14)2)25(23,24)20-12-16-11-19(22)21(13-16)17-6-4-3-5-7-17/h3-10,16,20H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENBZVUSXQJMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidinone Ring Formation

The pyrrolidinone core is typically synthesized via cyclization reactions. A prominent route involves Masamune-Claisen condensation using itaconic acid (11 ) and aniline, as demonstrated in parallel synthesis studies.

Procedure :

  • Itaconic acid (11 ) reacts with aniline in the presence of 1,1'-carbonyldiimidazole (CDI) to form methyl 3-oxo-3-(5-oxo-1-phenylpyrrolidin-3-yl)propanoate (13 ).
  • Treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) generates an enaminone intermediate (14 ), which undergoes cyclization with acetamidine or benzamidine to yield pyrimidine-pyrrolidinone hybrids.

Optimization :

  • Solvent: Anhydrous acetonitrile or toluene.
  • Catalysts: CDI for activation; DMFDMA for enamine formation.
  • Yield: 50–70% after purification by crystallization.

Introduction of the Aminomethyl Group

Reductive amination is widely employed to install the aminomethyl side chain. A patent by WO2009089659A1 describes the use of tert-butyl 3-hydroxy-4-((4-oxopiperidin-1-yl)methyl)-3-phenylpyrrolidine-1-carboxylate as a key intermediate.

Procedure :

  • Protection of the pyrrolidinone nitrogen with a Boc group.
  • Reductive amination of the ketone intermediate with ammonium acetate and sodium cyanoborohydride.
  • Deprotection using trifluoroacetic acid (TFA) to yield 5-oxo-1-phenylpyrrolidin-3-ylmethylamine.

Critical Parameters :

  • Temperature: 0°C to room temperature.
  • Reducing Agent: NaBH3CN for selective imine reduction.
  • Purification: Column chromatography (PE/EA = 1:1).

Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride

Sulfonation of 3,4-Dimethylbenzene

The sulfonyl chloride is prepared via chlorosulfonation of 3,4-dimethylbenzene.

Procedure :

  • Reaction of 3,4-dimethylbenzene with chlorosulfonic acid at 0–5°C.
  • Quenching with ice-water to precipitate the sulfonyl chloride.
  • Recrystallization from hexane to achieve >95% purity.

Safety Notes :

  • Exothermic reaction requiring strict temperature control.
  • Use of fume hoods to manage HCl gas evolution.

Coupling of Pyrrolidinone Amine with Sulfonyl Chloride

Sulfonamide Bond Formation

The final step involves nucleophilic substitution between 5-oxo-1-phenylpyrrolidin-3-ylmethylamine and 3,4-dimethylbenzenesulfonyl chloride.

Procedure :

  • Dissolve the amine in anhydrous dichloromethane (DCM) with triethylamine (Et3N) as a base.
  • Add 3,4-dimethylbenzenesulfonyl chloride dropwise at 0°C.
  • Stir at room temperature for 12–18 hours.
  • Extract with DCM, wash with brine, and dry over Na2SO4.
  • Purify by silica gel chromatography (EtOAc/hexane gradient).

Optimization :

  • Molar Ratio: 1:1.2 (amine:sulfonyl chloride).
  • Base: Et3N or pyridine to scavenge HCl.
  • Yield: 65–80%.

Alternative Synthetic Routes

Parallel Synthesis Approaches

A parallel solution-phase method reported by MDPI optimizes throughput for structurally related sulfonamides. Key modifications include:

  • Use of bis(pentafluorophenyl) carbonate (BPC) for activated intermediates.
  • Parallel amidation with aliphatic amines to diversify the sulfonamide library.

Nickel-Catalyzed Coupling

Recent advances employ nickel catalysts for C–N bond formation. A Royal Society of Chemistry protocol utilizes NiCl2(PPh3)2 and CuI to couple propargyl amines with sulfonyl chlorides.

Conditions :

  • Solvent: THF.
  • Catalysts: NiCl2 (5 mol%), CuI (2 mol%).
  • Temperature: Room temperature.
  • Yield: 70–85%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.65 (d, J = 8.2 Hz, 2H, Ar–H), 7.45 (d, J = 8.2 Hz, 2H, Ar–H), 4.10 (s, 2H, CH2N), 3.85–3.75 (m, 1H, pyrrolidinone CH), 2.95–2.85 (m, 2H, pyrrolidinone CH2), 2.40 (s, 6H, Ar–CH3).
  • MS (ESI) : m/z 320.41 [M+H]+.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 131–133°C.

Challenges and Optimization Opportunities

Regioselectivity in Pyrrolidinone Functionalization

Competing reactions at the pyrrolidinone carbonyl group necessitate careful choice of protecting groups. The use of TBDMSCl for hydroxyl protection minimizes side reactions during amination.

Scalability of Reductive Amination

Large-scale reductive amination requires alternatives to NaBH3CN due to toxicity concerns. Recent studies propose catalytic hydrogenation with Raney nickel as a safer option.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

The synthesis of 3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves several multi-step organic reactions. Common methodologies include:

  • Oxidation : Utilizing reagents such as potassium permanganate or chromium trioxide.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Involving halogens or nucleophiles to modify functional groups.

These reactions can yield various derivatives that may enhance the compound's biological activity or stability.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
  • Anticancer Activity : Investigations into its interaction with cancer cell lines have shown promising results in inhibiting cell proliferation.

Medicine

The compound is being explored as a therapeutic agent due to its ability to interact with specific biological targets. Its mechanism of action may involve binding to enzymes or receptors, thereby modulating their activity and leading to therapeutic effects.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Activity Study : A study conducted by researchers demonstrated that derivatives of benzenesulfonamide exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, indicating the potential for development into new antibiotic agents .
  • Anticancer Research : In vitro studies have shown that 3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer drug candidate .
  • Material Science Applications : The compound has been investigated for use in developing new materials with unique properties, leveraging its chemical structure to enhance material performance in industrial applications.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The biological activity of sulfonamides is highly dependent on substituent patterns and heterocyclic appendages. Below is a comparative analysis of structurally related compounds:

3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide Structure: Lacks the phenyl group on the pyrrolidinone ring.

2-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

  • Structure : Chloro substituent at position 2 of the benzene ring.
  • Activity : Demonstrates selective inhibition of human carbonic anhydrase II (Ki < 10 nM) with minimal off-target effects.
  • Key Difference : The chloro group enhances electrophilicity, improving interactions with zinc-containing enzyme active sites .

4-bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

  • Structure : Bromine substituent at position 4 of the benzene ring.
  • Activity : Shows broad-spectrum antimicrobial activity, with MIC values of 2–8 µg/mL against Gram-positive bacteria.
  • Key Difference : Bromine’s larger atomic radius increases van der Waals interactions, enhancing membrane penetration .

4-Fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide

  • Structure : Fluorine and methoxy substituents on the aromatic rings.
  • Activity : Neuroprotective effects observed in vitro (EC50 = 1.2 µM for glutamate-induced toxicity).
  • Key Difference : Electron-withdrawing fluorine and methoxy groups modulate solubility and target affinity .

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

  • Structure : Nitro and dimethoxy substituents.
  • Activity : Potent antitumor activity (IC50 = 0.8 µM against MCF-7 breast cancer cells).
  • Key Difference : Nitro group introduces redox-active properties, enabling DNA intercalation .

Selectivity and Toxicity

The target compound’s 3,4-dimethylbenzenesulfonamide moiety balances hydrophobicity and steric effects, reducing off-target binding compared to simpler sulfonamides like sulfanilamide. However, analogs with halogen substituents (e.g., 2-chloro or 4-bromo derivatives) show higher potency at the expense of increased cytotoxicity (e.g., 2-chloro derivative: IC50 = 12 µM for HepG2 cells vs. target compound: IC50 = 45 µM) .

Research Implications

The structural versatility of 3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide provides a scaffold for developing targeted therapies. Future studies should explore:

  • Structure-Activity Relationships (SAR): Systematic variation of substituents on the benzene and pyrrolidinone rings.
  • Crystallographic Studies : Use of programs like SHELXL to resolve binding modes with carbonic anhydrases or microbial enzymes.
  • In Vivo Efficacy : Preclinical testing to assess bioavailability and toxicity profiles.

Biological Activity

3,4-Dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities and therapeutic applications. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a benzenesulfonamide core , with a dimethyl substitution at the 3 and 4 positions and a pyrrolidinone moiety attached via a methylene bridge. The molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S with a molecular weight of 358.5 g/mol.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of Sulfonamide : Reaction of 2,4-dimethylbenzenesulfonyl chloride with an appropriate amine.
  • Cyclization : Formation of the pyrrolidine ring under specific conditions using solvents like dichloromethane or tetrahydrofuran, often facilitated by catalysts such as triethylamine or pyridine.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with biological targets, potentially inhibiting their activity. The presence of the pyrrolidine ring enhances binding affinity and specificity, which may lead to various therapeutic effects.

Potential Therapeutic Applications

  • Antibacterial Properties : Similar to other sulfonamides, this compound may exhibit antibacterial activity due to its structural characteristics.
  • Enzyme Inhibition : Investigated for potential as an enzyme inhibitor or receptor ligand in various biochemical pathways.
  • Neuropharmacological Effects : Given the structural similarity to compounds affecting neurotransmission, it may have implications in treating neurological disorders .

Comparative Studies

A comparative analysis with similar compounds highlights the unique properties of 3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide:

Compound NameStructural FeaturesBiological Activity
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide Lacks dimethyl groupsReduced binding affinity
2,4-Dimethylbenzenesulfonamide Lacks pyrrolidine ringLimited therapeutic applications

This table illustrates that the combination of functional groups in our compound provides enhanced reactivity and potential for diverse biological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, and how are intermediates validated?

  • Methodology :

  • Synthesis typically involves multi-step reactions, starting with the condensation of 3,4-dimethylbenzenesulfonyl chloride with (5-oxo-1-phenylpyrrolidin-3-yl)methylamine under controlled pH (7–8) and temperature (0–5°C) to avoid side reactions .
  • Intermediates are characterized using HPLC (to monitor reaction progress) and NMR spectroscopy (¹H/¹³C for structural confirmation). For example, the pyrrolidinone ring’s carbonyl group is confirmed via a distinct ¹³C NMR signal at ~170 ppm .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns, while 2D NMR (COSY, HSQC) resolves overlapping signals from the dimethylbenzene and pyrrolidinone moieties .
  • FT-IR identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. What solubility and stability properties are critical for experimental handling?

  • Methodology :

  • Solubility screening in DMSO, methanol, and aqueous buffers (pH 2–9) is essential for biological assays. Stability studies under light, temperature, and humidity are conducted via accelerated degradation tests monitored by HPLC .

Advanced Research Questions

Q. How can low yield or purity during the final synthetic step be systematically addressed?

  • Methodology :

  • Design of Experiments (DoE) optimizes reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, using acetonitrile instead of THF may improve yield by reducing steric hindrance during sulfonamide formation .
  • Flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures enhances purity .

Q. What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

  • Methodology :

  • Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites on the pyrrolidinone ring, guiding derivatization. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic analogs .

Q. How should contradictory biological activity data across assay conditions be resolved?

  • Methodology :

  • Dose-response curves under standardized conditions (e.g., 72-hour incubation, 10% FBS) reduce variability. Meta-analysis of replicate datasets identifies outliers, while kinetic studies (e.g., SPR or ITC) validate binding affinities .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Knockout cell lines or CRISPR-Cas9 silencing of putative targets (e.g., kinases) confirm specificity. Metabolomic profiling (LC-MS/MS) tracks downstream effects, such as ATP depletion or ROS generation .

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